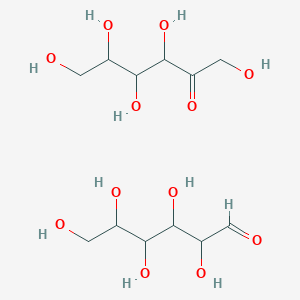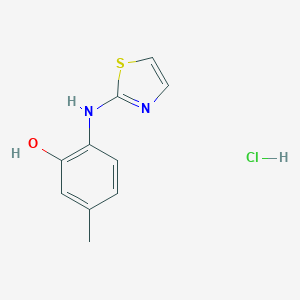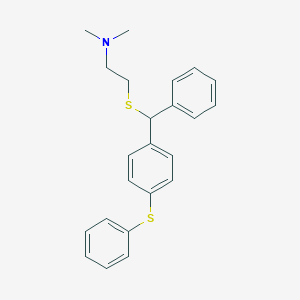
3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 3-Piperidinol, 2-(diphenylmethyl)-, acetate (3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride), hydrochloride is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are essential for the growth and replication of cancer cells and viruses. Further research is needed to elucidate the precise mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3-Piperidinol, 2-(diphenylmethyl)-, acetate (3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride), hydrochloride can induce apoptosis (programmed cell death) in cancer cells and prevent the replication of viruses. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 3-Piperidinol, 2-(diphenylmethyl)-, acetate (3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride), hydrochloride is its relatively simple synthesis method, which makes it easy to produce in large quantities for lab experiments. However, one of the limitations of this compound is that it has low solubility in some solvents, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research of 3-Piperidinol, 2-(diphenylmethyl)-, acetate (3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride), hydrochloride. One direction is to further investigate its mechanism of action and identify specific targets for its antitumor and antiviral effects. Another direction is to explore its potential applications in other fields, such as materials science and catalysis. Finally, future research could focus on developing new synthesis methods for this compound that could improve its solubility and other properties.
Synthesemethoden
The synthesis of 3-Piperidinol, 2-(diphenylmethyl)-, acetate (3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride), hydrochloride involves the reaction between diphenylmethanol and piperidinone in the presence of acetic anhydride and hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol. This synthesis method has been optimized to produce high yields of the compound, and it is relatively simple and cost-effective.
Wissenschaftliche Forschungsanwendungen
3-Piperidinol, 2-(diphenylmethyl)-, acetate (3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride), hydrochloride has been studied for its potential applications in various scientific research fields. One of its primary applications is in the field of medicinal chemistry, where it has been tested for its antitumor and antiviral properties. Studies have shown that this compound can inhibit the growth of cancer cells and prevent the replication of viruses, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
19974-78-8 |
|---|---|
Molekularformel |
C20H24ClNO2 |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
(2-benzhydrylpiperidin-3-yl) acetate;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-15(22)23-18-13-8-14-21-20(18)19(16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2-7,9-12,18-21H,8,13-14H2,1H3;1H |
InChI-Schlüssel |
LRSQSWXWOMDYMT-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCCNC1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Kanonische SMILES |
CC(=O)OC1CCCNC1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Andere CAS-Nummern |
20071-83-4 |
Synonyme |
3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)


![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)


![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)

